3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Description
The compound 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a phenyl group and at position 7 with a trifluoromethyl (CF₃) group. The methanone bridge links this heterocycle to a 3,4-dihydroquinoline moiety. This structure combines aromatic and saturated heterocyclic systems, which may enhance binding affinity and metabolic stability in therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O/c24-23(25,26)20-13-17(15-7-2-1-3-8-15)27-21-14-18(28-30(20)21)22(31)29-12-6-10-16-9-4-5-11-19(16)29/h1-5,7-9,11,13-14H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWOILOOALTRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline ring through a Pfitzinger reaction, followed by the formation of the pyrazolopyrimidine core via cyclization reactions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyrazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to the quinoline and pyrazole families. The compound has shown promise as a potential NF-κB inhibitor , which plays a crucial role in cancer progression and inflammation. Inhibiting this pathway could lead to the development of effective anticancer therapies .
Antimicrobial Properties
The antibacterial and antifungal activities of similar heterocycles have been documented extensively. Compounds that incorporate the quinoline structure often exhibit significant antimicrobial properties, making them candidates for new antibiotic agents. The trifluoromethyl group in this compound may enhance its lipophilicity, potentially improving its membrane permeability and effectiveness against microbial pathogens .
Anti-inflammatory Effects
Research indicates that derivatives of dihydroquinoline compounds can modulate inflammatory responses. By targeting specific inflammatory pathways, these compounds may serve as therapeutic agents for conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .
Neurological Applications
Some studies suggest that compounds with a quinoline backbone may possess neuroprotective effects. They could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by modulating neurotransmitter systems or providing antioxidant effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl (CF₃): The CF₃ group at position 7 is a common feature in analogs (e.g., ). It increases lipophilicity (logP) and metabolic stability by resisting oxidative degradation .
- Phenyl vs. Methoxyphenyl: Substitution at position 5 with phenyl (Ph) versus 4-methoxyphenyl (4-MeO-Ph) (as in ) affects solubility. The methoxy group introduces polarity but may reduce passive diffusion across membranes.
- GPCR targets).
Q & A
Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step processes, including cyclization of β-diketones with hydrazine derivatives, followed by substitution reactions to introduce functional groups. Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core using β-diketones and hydrazine derivatives under reflux conditions in ethanol or methanol .
- Substitution : Introduction of trifluoromethyl and phenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Methanone linkage : Reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 3,4-dihydroquinoline derivatives using coupling agents like EDCI/HOBt .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR are used to confirm substituent positions and connectivity, with characteristic shifts for trifluoromethyl (δ ~110-120 ppm in 13C) and aromatic protons .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) by quantifying residual solvents and byproducts .
Q. How is the compound typically purified after synthesis?
Purification involves:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Temperature control : Reflux (70-80°C) for cyclization steps minimizes side reactions .
- Catalysts : Use palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions, improving regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. What role do substituents (e.g., trifluoromethyl, phenyl) play in biological activity?
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Phenyl groups : Influence target binding via π-π stacking with aromatic residues in enzymes (e.g., kinase ATP pockets) .
- Structure-activity relationship (SAR) : Systematic substitution at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core can modulate potency (IC50 values range: 0.1–10 µM in kinase assays) .
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal assays : Validate target engagement using biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation) assays .
- Standardized protocols : Control variables like cell line passage number and serum concentration to reduce variability .
Q. What computational methods are used to study target interactions?
- Molecular docking : Predict binding modes with targets like kinases (e.g., PDB ID 3D structures) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Thermal gravimetric analysis (TGA) : Reveals decomposition above 200°C, guiding storage at 4°C in desiccators .
- pH stability : Degrades in acidic conditions (pH <3), necessitating neutral buffers for in vitro assays .
Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?
Q. How can crystallographic and spectroscopic data discrepancies be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
